molecular formula C4H4ClNO2S B14367318 2-Oxo-1,3-thiazolidine-4-carbonyl chloride CAS No. 90060-85-8

2-Oxo-1,3-thiazolidine-4-carbonyl chloride

Cat. No.: B14367318
CAS No.: 90060-85-8
M. Wt: 165.60 g/mol
InChI Key: KBWVMZICNFUJSI-UHFFFAOYSA-N
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Description

2-Oxo-1,3-thiazolidine-4-carbonyl chloride is a heterocyclic compound that contains both sulfur and nitrogen atoms in its five-membered ring structure. This compound is of significant interest due to its diverse applications in organic synthesis and medicinal chemistry. The presence of the thiazolidine ring enhances its pharmacological properties, making it a valuable intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,3-thiazolidine-4-carbonyl chloride typically involves the reaction of thiosemicarbazide with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of solvents like dichloromethane or chloroform can aid in the efficient extraction and purification of the product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,3-thiazolidine-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form substituted thiazolidine derivatives.

    Oxidation Reactions: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form hydroxyl derivatives.

Common Reagents and Conditions

Major Products Formed

    Substituted Thiazolidine Derivatives: Formed from substitution reactions.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Hydroxyl Derivatives: Formed from reduction reactions.

Scientific Research Applications

2-Oxo-1,3-thiazolidine-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.

    Biology: It is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Oxo-1,3-thiazolidine-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is facilitated by the presence of the thiazolidine ring, which can form stable complexes with metal ions or other cofactors involved in enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-4-thiazolidinecarboxylic acid
  • Thiazolidine-2,4-dione
  • Thiazolidine-4-carboxylic acid

Uniqueness

2-Oxo-1,3-thiazolidine-4-carbonyl chloride is unique due to its specific reactivity and the presence of both carbonyl and chloride functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its ability to form stable complexes with metal ions makes it a valuable tool in medicinal chemistry and enzyme inhibition studies .

Properties

IUPAC Name

2-oxo-1,3-thiazolidine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2S/c5-3(7)2-1-9-4(8)6-2/h2H,1H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWVMZICNFUJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)S1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595814
Record name 2-Oxo-1,3-thiazolidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90060-85-8
Record name 2-Oxo-1,3-thiazolidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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